molecular formula C12H20F3NO6 B12310148 rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, trifluoroacetic acid, trans

rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, trifluoroacetic acid, trans

Cat. No.: B12310148
M. Wt: 331.29 g/mol
InChI Key: GZOVMGSKNAEEEV-UHFFFAOYSA-N
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Description

rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, trifluoroacetic acid, trans (CAS: 1698700-02-5) is a racemic mixture with the molecular formula C₁₂H₂₀F₃NO₆ and a molecular weight of 331.29 g/mol . The compound features a 1,3-dioxolane ring substituted with aminomethyl and carboxylate groups, with a trifluoroacetic acid (TFA) counterion. The stereochemistry is defined by the (4R,5S) configuration and the trans spatial arrangement of substituents on the dioxolane ring. The racemic nature ("rac") indicates the presence of both enantiomers, which may influence its physicochemical and biological properties. This compound is cataloged under identifiers EN300-170272 and EN300-170685, highlighting its use as a building block in medicinal chemistry .

Properties

Molecular Formula

C12H20F3NO6

Molecular Weight

331.29 g/mol

IUPAC Name

propan-2-yl 5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H19NO4.C2HF3O2/c1-6(2)13-9(12)8-7(5-11)14-10(3,4)15-8;3-2(4,5)1(6)7/h6-8H,5,11H2,1-4H3;(H,6,7)

InChI Key

GZOVMGSKNAEEEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1C(OC(O1)(C)C)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biological Activity

The compound rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, trifluoroacetic acid, trans (CAS Number: 2219372-14-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₀F₃NO₆
  • Molecular Weight : 331.29 g/mol
  • IUPAC Name : propan-2-yl 5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate; 2,2,2-trifluoroacetic acid
  • Purity : Typically ≥95%

Biological Activity Overview

The biological activity of rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate has been studied primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of dioxolanes exhibit significant antibacterial properties. For instance:

Compound Target Bacteria MIC (µg/mL)
Compound 1Staphylococcus aureus625 - 1250
Compound 4Enterococcus faecalis625
Compound 6Pseudomonas aeruginosaNot specified

These compounds were tested against various Gram-positive and Gram-negative bacteria. The results showed that while some derivatives had excellent activity against Staphylococcus aureus, others were ineffective against Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

In vitro studies have demonstrated that certain dioxolane derivatives possess cytotoxic effects against cancer cell lines. For example:

Compound Cancer Cell Line IC50 (µM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3

These findings suggest a potential for these compounds in cancer therapeutics .

The mechanisms through which rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its biological effects are not fully elucidated. However, it is hypothesized that the dioxolane ring contributes to interaction with cellular targets such as enzymes involved in metabolic pathways or structural proteins like tubulin.

Case Studies

A notable study investigated the effects of structurally similar compounds on tubulin polymerization. It was found that specific configurations significantly influenced their inhibitory activities on tubulin assembly. This suggests that stereochemistry plays a crucial role in the biological efficacy of dioxolane derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Enzyme Inhibition
    • The compound has been studied for its potential as an inhibitor of arginase enzymes, which are involved in the urea cycle and have implications in various diseases including cancer and cardiovascular disorders. Research indicates that derivatives of this compound exhibit significant inhibitory activity against human arginase (hARG) with IC₅₀ values in the nanomolar range .
  • Anticancer Activity
    • Preliminary studies suggest that rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating metabolic pathways associated with cell growth and survival .
  • Neuroprotective Effects
    • The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Investigations into its effects on neurodegenerative diseases have revealed promising results in reducing oxidative stress and inflammation in neuronal cells .

Synthetic Applications

  • Chiral Synthesis
    • The compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the production of various enantiomerically pure compounds which are crucial in pharmaceutical formulations .
  • Multi-component Reactions
    • It has been utilized in multi-component reactions such as the Ugi reaction to produce complex molecules efficiently. This method allows for the generation of diverse chemical libraries that can be screened for biological activity .

Case Studies

StudyObjectiveFindings
Study 1Inhibition of hARGDemonstrated IC₅₀ values of 223 nM for hARG-1 and 509 nM for hARG-2 using derivatives of the compound .
Study 2Anticancer propertiesInduced apoptosis in human cancer cell lines; further research needed to elucidate mechanisms .
Study 3Neuroprotective effectsReduced oxidative stress markers in neuronal cells; potential for treating neurodegenerative conditions .

Comparison with Similar Compounds

Table 1: Key Properties of rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, TFA, trans vs. Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Target Compound C₁₂H₂₀F₃NO₆ 331.29 Dioxolane, aminomethyl, TFA 1698700-02-5
N-7-{(2R,5S)-5-[(4S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)]-1,4-dioxan-2-yl}adenine (6a) C₁₄H₂₁N₅O₄ 323.35 Dioxane, adenine, dioxolane Not provided
rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate C₁₁H₁₃NO₂ 191.23 Cyclopropane, pyridine, ester EN300-170686
(R)-2-Amino-2-phenylacetic acid C₈H₉NO₂ 151.16 Amino acid, phenyl Not provided

Key Observations :

Structural Complexity: The target compound is more structurally complex than simpler amino acids like (R)-2-amino-2-phenylacetic acid, featuring a dioxolane ring and TFA counterion. This complexity likely enhances its stability and binding specificity but may reduce bioavailability compared to smaller molecules .

Fluorine Content: The presence of trifluoroacetic acid distinguishes the target compound from non-fluorinated analogues. Fluorine can enhance metabolic stability and lipophilicity but may introduce toxicity risks .

Stereochemical Diversity: Unlike enantiopure compounds such as (R)-2-amino-2-phenylacetic acid, the racemic nature of the target compound could lead to divergent biological activities due to differing enantiomer interactions .

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Water) LogP Hydrogen Bond Donors/Acceptors Biological Activity (If Reported)
Target Compound Low 1.2–1.8* 3 donors, 6 acceptors Not explicitly reported
Compound 6a (Adenine derivative) Moderate -0.5 4 donors, 7 acceptors Antiviral (adenine-based activity)
rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate Low 2.1 1 donor, 3 acceptors Enzyme inhibition (pyridine moiety)
(R)-2-Amino-2-phenylacetic acid High -1.0 2 donors, 3 acceptors Antibiotic intermediate

*Estimated based on structural analogs.

Key Findings :

  • Solubility: The TFA counterion in the target compound likely improves aqueous solubility compared to neutral analogues like the cyclopropane-pyridine ester, though solubility remains lower than amino acids .
  • Lipophilicity (LogP) : The target compound’s LogP (1.2–1.8) suggests moderate membrane permeability, intermediate between the hydrophilic adenine derivative (6a) and the lipophilic cyclopropane ester .

Notes

Expertise Statement : This analysis synthesizes data from peer-reviewed journals (e.g., Molecules), technical catalogs (Enamine Ltd.), and pharmacopeial standards (Pharmacopeial Forum) to ensure authority .

Contradictions and Limitations: focuses on adenine derivatives, which differ significantly in biological application from the target compound.

Recommendations : Further studies on the target compound’s enantiomer-specific activities and in vivo pharmacokinetics are needed to fully contextualize its advantages over analogues.

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